Thiazosulfone
Overview
Description
Thiazosulfone, also known as Promizole, is a phenylsulfonylthiazole derivative. It is a synthetic compound that has been primarily investigated for its potential as an anti-tuberculosis agent. This compound exhibits a favorable influence on the course of experimental tuberculosis in preclinical models and has shown promising results in clinical trials when combined with other treatments .
Mechanism of Action
Target of Action
Thiazosulfone, also known as Promizole, is a phenylsulfonylthiazole derivative . It was patented by Parke, Davis & Co. as an anti-tuberculosis agent It is known to exert a favorable influence on the course of experimental tuberculosis in highly susceptible guinea pigs .
Mode of Action
It is known that this compound has a significant impact on the course of tuberculosis, suggesting that it likely interacts with the bacteria causing tuberculosis .
Biochemical Pathways
Given its role as an anti-tuberculosis agent, it can be inferred that this compound likely interacts with the biochemical pathways of the tuberculosis bacteria .
Pharmacokinetics
The molecular weight of this compound is 25531 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
This compound exerts a favorable influence on the course of experimental tuberculosis previously established in highly susceptible guinea pigs . This suggests that the compound’s action results in a reduction of tuberculosis symptoms or progression.
Action Environment
It is known that this compound is used as an anti-tuberculosis agent , suggesting that its efficacy may be influenced by factors such as the presence of the tuberculosis bacteria and the immune status of the host organism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazosulfone can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as chloroform and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Thiazosulfone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole and phenylsulfonyl derivatives
Scientific Research Applications
Thiazosulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: this compound has been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: It has shown potential in the treatment of tuberculosis, especially in combination with other drugs like streptomycin.
Industry: this compound derivatives are used in the development of dyes, fungicides, and other industrial chemicals .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Bleomycin: An anticancer drug that includes a thiazole ring.
Uniqueness of Thiazosulfone: this compound is unique due to its specific action against Mycobacterium tuberculosis and its low toxicity, allowing for prolonged administration. Unlike some other thiazole derivatives, this compound has shown a favorable safety profile in clinical trials, making it a promising candidate for further development in tuberculosis treatment .
Properties
IUPAC Name |
5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-6-1-3-7(4-2-6)16(13,14)8-5-12-9(11)15-8/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEZIRCKNOTGKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197088 | |
Record name | Thiazosulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473-30-3 | |
Record name | Thiazolsulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazosulfone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazosulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazosulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIAZOSULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE45JZI7YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of combining thiazosulfone with other agents in treating experimental ocular tuberculosis?
A1: The research abstract [] highlights that this compound exhibits a moderate bacteriostatic effect against Mycobacterium tuberculosis. Furthermore, it emphasizes the enhanced antibacterial and therapeutic outcomes observed when this compound is used in conjunction with streptomycin, exceeding the anticipated additive effect. This suggests a synergistic interaction between these two agents. The combination therapy also notably reduces the development of bacterial resistance. []
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